molecular formula C9H9NO3 B157594 Methyl 2-acetylisonicotinate CAS No. 138715-82-9

Methyl 2-acetylisonicotinate

Cat. No.: B157594
CAS No.: 138715-82-9
M. Wt: 179.17 g/mol
InChI Key: VKPFTQQVEGRJCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetylisonicotinate can be synthesized through the reaction of isonicotinic acid with acetyl chloride under basic conditions . The reaction typically involves the following steps:

    Deprotonation: Isonicotinic acid is deprotonated using a base such as sodium hydroxide.

    Acetylation: The deprotonated isonicotinic acid reacts with acetyl chloride to form this compound.

    Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetylisonicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-carboxyisonicotinic acid.

    Reduction: Formation of 2-hydroxyisonicotinic acid methyl ester.

    Substitution: Formation of various substituted isonicotinic acid derivatives.

Scientific Research Applications

Methyl 2-acetylisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-acetylisonicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 2-acetylisonicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific acetylation pattern and ester functionality, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-acetylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPFTQQVEGRJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468860
Record name METHYL 2-ACETYLISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138715-82-9
Record name METHYL 2-ACETYLISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (60 mL, 1.1 mol) was added to a suspension of methyl 2-((trimethylsilyl)ethynyl)isonicotinate (127 g, 0.54 mol) in tetrahydrofuran (600 mL) and mercury acetate (51.5 g, 0.16 mol). The suspension was stirred for 3 hours at 50° C. and kept overnight. The reaction mixture was diluted with diethyl ether (1.5 L) and the sulfuric acid was neutralized with saturated sodium bicarbonate (150 g, 1.7 mol). A residue of mercury salts was separated by filtration. The ether solution was washed with water and dried over sodium sulfate. The solvent was removed to give methyl 2-acetylisonicotinate as an oil that was directly used in the next step.
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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